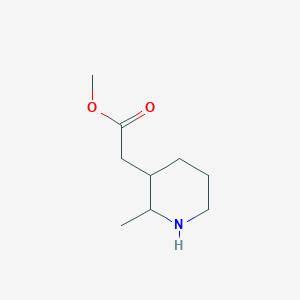

Methyl 2-(2-methylpiperidin-3-yl)acetate

Description

Methyl 2-(2-methylpiperidin-3-yl)acetate is a piperidine-based ester compound characterized by a 2-methyl substituent on the piperidine ring and a methyl ester group. This compound is hypothesized to act as an intermediate in the synthesis of bioactive molecules, particularly those targeting neurological or metabolic pathways.

Properties

IUPAC Name |

methyl 2-(2-methylpiperidin-3-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-7-8(4-3-5-10-7)6-9(11)12-2/h7-8,10H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLWVNPUTBJAZEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCCN1)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-methylpiperidin-3-yl)acetate typically involves the reaction of 2-methylpiperidine with methyl bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the piperidine ring attacks the carbon atom of the methyl bromoacetate, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-methylpiperidin-3-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the ester group.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Methyl 2-(2-methylpiperidin-3-yl)ethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(2-methylpiperidin-3-yl)acetate has been investigated for its potential therapeutic properties. Its structural similarity to known pharmacophores allows it to interact with various biological targets, making it a candidate for drug development. For instance, it has been studied as a precursor in synthesizing compounds that inhibit specific enzymes or receptors involved in disease pathways.

Biological Studies

The compound is utilized in biological research to study enzyme-substrate interactions and receptor binding mechanisms. Its ability to modulate biological activity makes it valuable in pharmacological studies aimed at understanding disease mechanisms and developing new therapeutic agents.

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate in the synthesis of various complex organic molecules. It can undergo transformations such as nucleophilic substitution, oxidation, and reduction reactions, facilitating the creation of diverse chemical entities.

Case Study 1: Inhibition of Enzyme Activity

A study explored the use of this compound as an inhibitor for a specific histone methyltransferase involved in cancer progression. The compound demonstrated significant inhibitory activity with an IC50 value indicating effective binding affinity to the target enzyme, suggesting its potential role in cancer therapeutics.

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | 0.5 | Histone Methyltransferase EZH2 |

Case Study 2: Development of Antiviral Agents

Research into antiviral compounds has identified this compound derivatives as promising candidates against viral RNA-dependent polymerases. These derivatives exhibited low nanomolar potency against various viral strains, highlighting their potential for further development in antiviral therapies.

| Compound | EC50 (nM) | Virus |

|---|---|---|

| This compound derivative | 60 | Measles Virus |

Mechanism of Action

The mechanism of action of Methyl 2-(2-methylpiperidin-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Methyl 2-(2-methylpiperidin-3-yl)acetate and Analogs

Key Comparative Insights:

Fluorine atoms in the 3,3-difluoropiperidine analog () increase metabolic stability and lipophilicity, critical for CNS-targeting drugs.

Physicochemical Properties: The amino group in Methyl 2-(3-amino-6-methylpiperidin-3-yl)acetate enhances aqueous solubility compared to the hydrophobic 2-methyl group in the target compound . Methyl 2-phenylacetoacetate () demonstrates higher volatility due to its aromatic phenyl group, influencing its use in forensic analysis.

Synthetic Utility: Piperidine-acetate esters are commonly synthesized via esterification (e.g., sulfuric acid-catalyzed methanol reactions, as in ).

Biological Relevance :

Biological Activity

Methyl 2-(2-methylpiperidin-3-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is a piperidine derivative characterized by the following structural formula:

- Molecular Formula : CHN\O

- Molecular Weight : 197.28 g/mol

The compound features a piperidine ring with a methyl group at the 2-position and an acetate group, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions can modulate receptor activity and enzyme functions, leading to various physiological effects. For instance, similar compounds have been shown to interact with neurotransmitter systems, particularly those involving dopamine and norepinephrine, which are crucial in neuropharmacology.

1. Antitumor Effects

Research indicates that piperidine derivatives exhibit significant antitumor activities. For example, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines. A study reported that a related piperidine compound reduced the viability of triple-negative breast cancer cells (MDA-MB-231) by approximately 55% at a concentration of 10 μM over three days . The mechanism involved apoptosis induction and inhibition of cell proliferation.

2. Neuropharmacological Potential

As an analog of methylphenidate, this compound may also exhibit stimulant properties. Its mechanism involves modulation of neurotransmitter levels, which could be beneficial in treating conditions like attention deficit hyperactivity disorder (ADHD). The compound's ability to enhance dopaminergic signaling suggests potential applications in neuropharmacology.

Structure-Activity Relationship (SAR)

The SAR studies on piperidine derivatives highlight the importance of specific substitutions on the piperidine ring for enhancing biological activity. For example:

| Substitution | Effect on Activity |

|---|---|

| Methyl at N-Position | Increases binding affinity to receptors |

| Acetate Group | Enhances solubility and bioavailability |

| Additional Alkyl Groups | Modifies pharmacokinetic properties |

These modifications can significantly impact the compound's efficacy and safety profile in therapeutic applications .

Case Studies

Several studies have explored the biological effects of related piperidine compounds:

- Case Study 1 : A derivative was tested for its ability to inhibit histone acetyltransferases (HATs), showing promise as a therapeutic agent in cancer treatment due to its role in gene transcription regulation .

- Case Study 2 : Another study focused on the neuroprotective effects of piperidine derivatives, demonstrating their potential as dual inhibitors of cholinesterase enzymes, which are critical in Alzheimer's disease therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.